Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate
Description
Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate (CAS 28018-10-2) is a piperidine derivative characterized by a central six-membered piperidine ring substituted with an ethyl group at the 1-position, a phenyl group at the 4-position, and an ethoxycarbonyl (ester) moiety at the same 4-position. This compound is primarily recognized as a pharmaceutical impurity, specifically designated as "Impurity J(EP)" in the context of pethidine (meperidine) synthesis and quality control . Its molecular formula is C₁₆H₂₁NO₂, with a molecular weight of 259.34 g/mol. The compound is typically stored under controlled conditions (2–8°C) for stability and is supplied as a reference standard for analytical purposes .
Properties
IUPAC Name |
ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-3-17-12-10-16(11-13-17,15(18)19-4-2)14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBILWUCGKPKJPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)(C2=CC=CC=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20658148 | |
| Record name | Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20658148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28018-10-2 | |
| Record name | Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20658148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate typically involves the reaction of 1-ethyl-4-phenylpiperidine with ethyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the carbonyl carbon of ethyl chloroformate, resulting in the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate serves as a critical intermediate in the synthesis of various pharmaceuticals, particularly in the development of:
- Antihistamines : Compounds that inhibit allergic reactions.
- Antipsychotics : Medications used to manage psychosis, particularly in schizophrenia.
- Antidepressants : Drugs aimed at treating depressive disorders.
Case Study: Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted its effectiveness against Mycobacterium tuberculosis, showing minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM against various strains. This suggests potential for developing new antimicrobial agents based on this compound's structure .
Chemical Research Applications
In chemical research, this compound is utilized for:
- Synthetic Methodologies : It plays a role in developing new synthetic pathways and reactions due to its versatile reactivity.
Example of Synthetic Route
The compound can be synthesized by reacting 4-hydroxy piperidine with ethyl chloroformate under controlled conditions. This reaction typically occurs in dichloromethane at low temperatures to optimize yield and purity.
Biological Studies
The compound has been employed in various biological studies due to its ability to interact with specific molecular targets. Its mechanism of action involves binding to receptors or enzymes, modulating their activity, which can lead to diverse biological effects.
Inhibition Studies
Recent findings indicate that modifications to the piperidine structure can enhance biological activity. For instance, variations on the phenyl ring or changes in the ester group have been shown to significantly impact efficacy against specific biological targets .
Mechanism of Action
The mechanism of action of Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate involves its interaction with specific molecular targets. It is known to bind to opioid receptors in the central nervous system, leading to analgesic effects. The compound’s structure allows it to mimic the action of endogenous opioids, thereby modulating pain perception and providing relief .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Piperidine Derivatives
| Compound Name | Substituents at 1-Position | Substituents at 4-Position | Key Functional Groups | CAS Number |
|---|---|---|---|---|
| This compound | Ethyl | Phenyl, ethoxycarbonyl | Ester, aromatic ring | 28018-10-2 |
| Benzethidine (Ethyl 1-[2-(benzyloxy)ethyl]-4-phenylpiperidine-4-carboxylate) | 2-(Benzyloxy)ethyl | Phenyl, ethoxycarbonyl | Ester, ether, aromatic rings | 59084-08-1 |
| Ethyl 1-benzoylpiperidine-4-carboxylate | Benzoyl | Ethoxycarbonyl | Ester, ketone, aromatic ring | 136081-74-8 |
| Ethyl 1-[(4-ethoxyphenyl)sulfonyl]piperidine-4-carboxylate | 4-Ethoxyphenylsulfonyl | Ethoxycarbonyl | Ester, sulfonyl, ether | 380459-42-7 |
| Ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate | None (parent piperidine) | 2-Fluorophenyl, ethoxycarbonyl | Ester, halogenated aromatic | Not specified |
Key Observations :
- Functional Group Diversity : The benzoyl group in ethyl 1-benzoylpiperidine-4-carboxylate introduces a ketone moiety, which may increase reactivity in nucleophilic acyl substitution reactions compared to the simpler ethyl-substituted compound .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Predicted) | LogP (Lipophilicity) |
|---|---|---|---|---|
| This compound | 259.34 | Not reported | Low water solubility | ~3.2 (estimated) |
| Benzethidine | 381.47 | Not reported | Lipophilic | ~4.5 |
| Ethyl 1-benzoylpiperidine-4-carboxylate | 275.31 | Not reported | Organic solvents | ~2.8 |
| 1-Ethylpiperazine | 114.19 | 157 | Miscible in water | 0.899 (density) |
Key Observations :
- Lipophilicity : this compound exhibits moderate lipophilicity (LogP ~3.2), making it less polar than benzethidine (LogP ~4.5) but more lipophilic than 1-ethylpiperazine derivatives .
- Solubility : Unlike 1-ethylpiperazine, which is water-miscible, the ester and aromatic substituents in this compound reduce its aqueous solubility, aligning it with typical lipophilic pharmaceuticals .
Biological Activity
Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate (EEPP) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of EEPP's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
EEPP belongs to the class of piperidine derivatives and is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 247.34 g/mol
- CAS Number : 28018-10-2
The compound's structure features an ethyl group at the nitrogen position and a phenyl group, which contribute to its pharmacological properties.
EEPP's biological activity is primarily attributed to its interaction with various neurotransmitter systems and receptors. The following mechanisms have been identified:
- Dopamine Receptor Modulation : EEPP has been shown to interact with dopamine receptors, potentially influencing dopaminergic pathways relevant in conditions such as Parkinson's disease and schizophrenia.
- Serotonin Receptor Activity : The compound may also affect serotonin receptors, which are critical in mood regulation and anxiety disorders.
- Ion Channel Interaction : Research indicates that EEPP can modulate ion channels, particularly potassium channels, which are involved in neuronal excitability and signal transduction.
Pharmacological Effects
EEPP exhibits several pharmacological effects that have been documented in various studies:
- Analgesic Properties : Similar to other piperidine derivatives, EEPP has shown potential analgesic effects, making it a candidate for pain management therapies.
- Antidepressant Activity : Preliminary studies suggest that EEPP may possess antidepressant-like effects in animal models, indicating its potential utility in treating mood disorders.
- Neuroprotective Effects : Some research indicates that EEPP may protect neurons from oxidative stress, which could be beneficial in neurodegenerative diseases.
Case Studies
- Study on Pain Relief : In a controlled study involving animal models, EEPP demonstrated significant analgesic effects comparable to established pain relievers. The study measured pain response using the formalin test and showed a reduction in pain scores with EEPP administration.
- Antidepressant-Like Effects : Another study assessed the antidepressant-like activity of EEPP using the forced swim test and tail suspension test. Results indicated that EEPP significantly reduced immobility time, suggesting potential efficacy as an antidepressant.
Comparative Analysis with Related Compounds
To understand the unique properties of EEPP, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Ethyl 4-phenylpiperidine-4-carboxylate | Piperidine derivative | Analgesic |
| Ethyl 1-(2-carbamylethyl)-4-phenylpiperidine-4-carboxylate | Piperidine derivative | Low addiction liability |
| 4-Hydroxy-4-phenylpiperidine | Hydroxylated piperidine | Antidepressant |
Research Findings and Future Directions
Research on EEPP is still emerging, but findings thus far indicate promising avenues for further exploration:
- Clinical Trials : There is a need for clinical trials to evaluate the safety and efficacy of EEPP in humans.
- Mechanistic Studies : Detailed mechanistic studies are required to elucidate how EEPP interacts with various receptors and ion channels at the molecular level.
- Formulation Development : Investigating different formulations (e.g., oral vs. injectable) could optimize delivery methods for therapeutic use.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate?
- Methodological Answer : The compound is typically synthesized via alkylation of a piperidine precursor. For example, ethyl halides can react with N-phenylpiperidin-4-amine under basic conditions (e.g., NaH or K₂CO₃) in solvents like ethanol or acetonitrile . Purification often involves recrystallization or column chromatography, with purity verified by HPLC (>98%) or melting point analysis. Reaction yields (60-85%) depend on stoichiometric ratios and temperature control (40-80°C) .
| Step | Reagents/Conditions | Yield | Purity Method |
|---|---|---|---|
| Alkylation | Ethyl bromide, NaH, ethanol, 60°C | 75% | HPLC (>98%) |
| Purification | Column chromatography (SiO₂, hexane/EtOAc) | - | TLC monitoring |
Q. What safety precautions are recommended when handling this compound?
- Methodological Answer : Refer to GHS classifications:
- H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) .
- Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store at 2-8°C in airtight containers to prevent degradation . Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed via hazardous waste protocols .
Q. How is the compound characterized post-synthesis?
- Methodological Answer :
- NMR (¹H/¹³C): Confirm substitution patterns (e.g., ethyl and phenyl groups).
- Mass Spectrometry : Compare observed m/z with theoretical molecular weight (e.g., 261.3 g/mol).
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and piperidine ring vibrations .
- Melting Point : Consistency with literature values (e.g., 112-114°C) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : Use SHELX programs (e.g., SHELXL) for refinement. Key steps:
Data Collection : High-resolution (<1.0 Å) X-ray diffraction.
Puckering Analysis : Apply Cremer-Pople coordinates to quantify ring conformation deviations .
Validation : Check for disorders using Olex2 or PLATON. Example: A derivative showed a puckering amplitude (Q) of 0.52 Å and θ = 45°, indicating a chair conformation .
Q. How to address contradictory NMR and mass spectrometry data during characterization?
- Methodological Answer :
- NMR Reanalysis : Verify solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts.
- High-Resolution MS (HRMS) : Confirm molecular formula (e.g., C₁₆H₂₁NO₂ vs. adducts).
- Isotopic Pattern Comparison : Use tools like mzCloud to rule out impurities .
- Cross-Validation : Compare with synthesized analogs (e.g., fluorophenyl derivatives) .
Q. What computational methods predict the compound’s reactivity in novel reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict nucleophilic sites (e.g., piperidine nitrogen).
- Molecular Docking : Assess binding affinity to biological targets (e.g., serotonin receptors) using AutoDock Vina.
- ADMET Prediction : Use SwissADME to estimate solubility (LogP ~2.5) and metabolic stability .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported synthetic yields (60% vs. 85%)?
- Methodological Answer :
- Variable Control : Compare reaction scales (mmol vs. bulk), solvent purity, and catalyst aging.
- Kinetic Studies : Monitor reaction progress via in situ FTIR or LC-MS to identify intermediate bottlenecks.
- Replicate Conditions : Reproduce protocols from independent sources (e.g., vs. 15) to isolate critical factors (e.g., stirring rate, inert atmosphere) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
